molecular formula C12H10ClIO4 B1357557 Diphenyliodonium Perchlorate CAS No. 75007-13-5

Diphenyliodonium Perchlorate

Cat. No. B1357557
Key on ui cas rn: 75007-13-5
M. Wt: 380.56 g/mol
InChI Key: JMJGNDIWCVQJJZ-UHFFFAOYSA-M
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Patent
US04329300

Procedure details

A mixture of 4 parts of diphenyliodonium perchlorate, 1.95 parts of potassium hexafluorophosphate and about 90 parts of methylethyl ketone was stirred for 1 hour at room temperature and then filtered to remove precipitated potassium perchlorate. The remaining solution was then evaporated to dryness resulting in 4 parts of a solid having a melting point of 127°-131° C. Based on method of preparation, there was obtained a 94% yield of diphenyliodonium hexafluorophosphate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl([O-])(=O)(=O)=O.[C:6]1([I+:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[F:19][P-:20]([F:25])([F:24])([F:23])([F:22])[F:21].[K+]>CC(CC)=O>[F:19][P-:20]([F:25])([F:24])([F:23])([F:22])[F:21].[C:13]1([I+:12][C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl(=O)(=O)(=O)[O-].C1(=CC=CC=C1)[I+]C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
precipitated potassium perchlorate
CUSTOM
Type
CUSTOM
Details
The remaining solution was then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
resulting in 4 parts of a solid
CUSTOM
Type
CUSTOM
Details
Based on method of preparation

Outcomes

Product
Name
Type
product
Smiles
F[P-](F)(F)(F)(F)F.C1(=CC=CC=C1)[I+]C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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